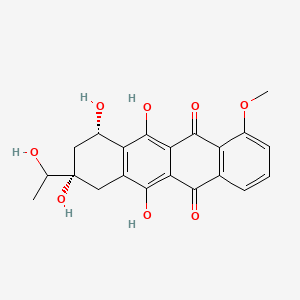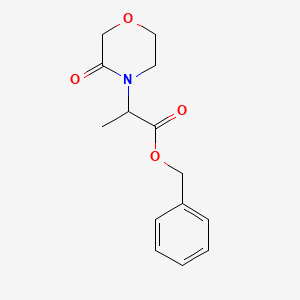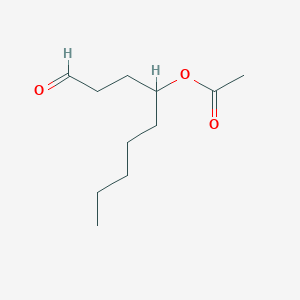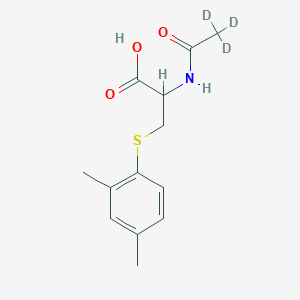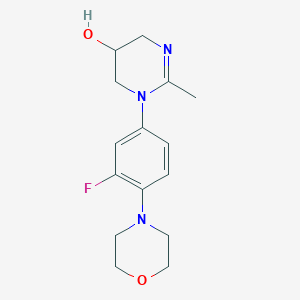
1-(3-Fluoro-4-morpholinophenyl)-2-methyl-1,4,5,6-tetrahydropyrimidin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoro-4-morpholinophenyl)-2-methyl-1,4,5,6-tetrahydropyrimidin-5-ol is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluoro-substituted phenyl ring and a morpholine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-4-morpholinophenyl)-2-methyl-1,4,5,6-tetrahydropyrimidin-5-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-fluoro-4-morpholinoaniline with appropriate reagents to form the desired product. The reaction conditions often include the use of solvents such as hexane and polar solvents, along with reagents like n-butyllithium and potassium phthalimide .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes steps to avoid the formation of sensitive intermediates and to streamline the reaction stages. The use of advanced techniques and equipment in industrial settings helps achieve efficient and cost-effective production .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Fluoro-4-morpholinophenyl)-2-methyl-1,4,5,6-tetrahydropyrimidin-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluoro and morpholine groups can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Applications De Recherche Scientifique
1-(3-Fluoro-4-morpholinophenyl)-2-methyl-1,4,5,6-tetrahydropyrimidin-5-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(3-Fluoro-4-morpholinophenyl)-2-methyl-1,4,5,6-tetrahydropyrimidin-5-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex essential for bacterial reproduction . This mechanism is similar to that of other antibacterial agents like linezolid .
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar mechanism of action.
3-Fluoro-4-morpholinoaniline: A precursor compound used in the synthesis of various derivatives.
N-(1-(3-Fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides: Compounds with antibacterial properties.
Uniqueness
1-(3-Fluoro-4-morpholinophenyl)-2-methyl-1,4,5,6-tetrahydropyrimidin-5-ol stands out due to its unique combination of a fluoro-substituted phenyl ring and a morpholine moiety, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H20FN3O2 |
|---|---|
Poids moléculaire |
293.34 g/mol |
Nom IUPAC |
1-(3-fluoro-4-morpholin-4-ylphenyl)-2-methyl-5,6-dihydro-4H-pyrimidin-5-ol |
InChI |
InChI=1S/C15H20FN3O2/c1-11-17-9-13(20)10-19(11)12-2-3-15(14(16)8-12)18-4-6-21-7-5-18/h2-3,8,13,20H,4-7,9-10H2,1H3 |
Clé InChI |
JOXVAKKZRWTUQB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NCC(CN1C2=CC(=C(C=C2)N3CCOCC3)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[[[(Butyl-d9-amino)carbonyl]amino]sulfonyl]-benzoic Acid Ethyl Ester](/img/structure/B13863201.png)

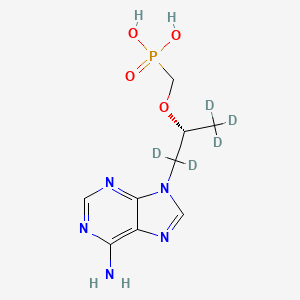

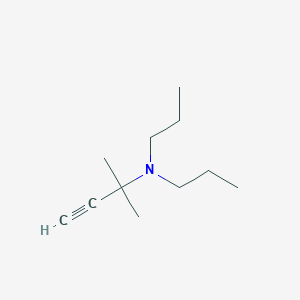
![2-Benzyl-1-oxa-8-azaspiro[4.5]decane](/img/structure/B13863230.png)
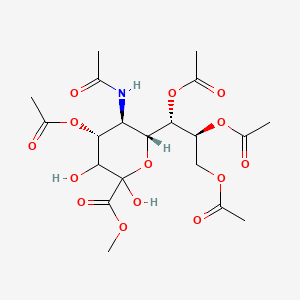
![2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine](/img/structure/B13863244.png)
